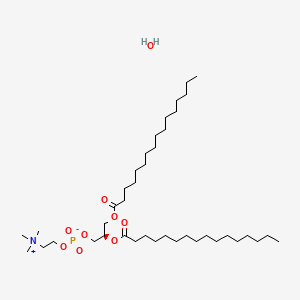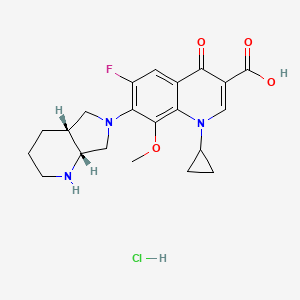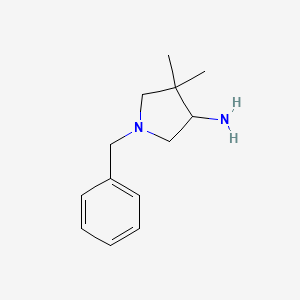![molecular formula C9H14O2 B589496 [1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) CAS No. 144072-15-1](/img/no-structure.png)
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI), also known as BCPE, is a bicyclic compound that has gained attention due to its potential as a building block for drug discovery. This compound has been studied for its unique chemical properties and has shown promise in various scientific research applications.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
The study on bromophenol derivatives with cyclopropyl moiety demonstrated the synthesis of compounds from the reaction of methyl isoeugenol with ethyl diazoacetate. This research contributed to the understanding of cyclopropane ring-opening reactions and the development of new compounds with potential inhibitory effects on enzymes related to diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Plant Biology and Agronomy
Research on 1-aminocyclopropane-1-carboxylic acid (ACC) , a structural analog to the compound of interest, has provided insights into its role as an ethylene precursor in plants. ACC's involvement in plant development, stress responses, and its transport and metabolism within plant systems have been extensively studied, illustrating the complex regulation of ethylene biosynthesis and its significant impact on agricultural practices (Vanderstraeten & Van Der Straeten, 2017).
Enzymatic Reactions and Biochemistry
The synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates highlight the chemical versatility and potential applications of cyclopropane derivatives in creating new polymeric materials with desirable properties. Such studies pave the way for innovations in materials science and engineering (Drujon et al., 1993).
Environmental and Stress Physiology
The work on 1-aminocyclopropane-1-carboxylic acid deaminase producing beneficial rhizobacteria illustrates the potential of leveraging microbial interactions to enhance plant growth under stress conditions, offering strategies for improving crop resilience to drought and salt stress. This research suggests practical agronomic applications in enhancing bioethanol production, emphasizing the interconnectedness of microbial processes and plant physiology in sustainable agriculture (Tiwari et al., 2018).
Propriétés
Numéro CAS |
144072-15-1 |
|---|---|
Nom du produit |
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.209 |
Nom IUPAC |
ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-5-7(8)6-3-4-6/h6-8H,2-5H2,1H3/t7-,8+/m0/s1 |
Clé InChI |
PSFHNXQFRCLLFX-JGVFFNPUSA-N |
SMILES |
CCOC(=O)C1CC1C2CC2 |
Synonymes |
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



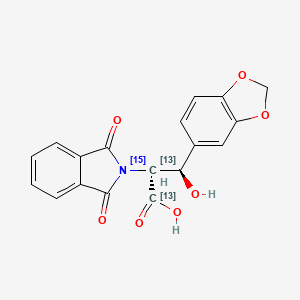
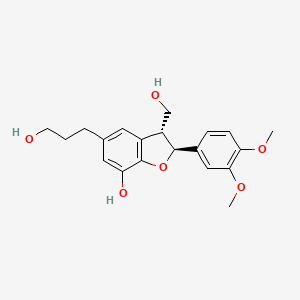
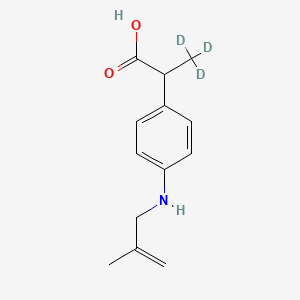
![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)
